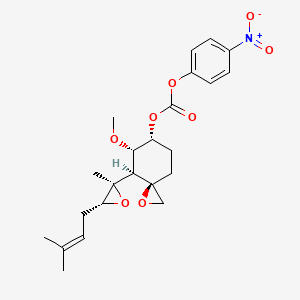

TSPO ligand-2

Description

Historical Context of Translocator Protein (TSPO) Discovery and Functional Re-evaluation

The translocator protein was first identified in 1977 as a peripheral binding site for the benzodiazepine (B76468) diazepam, distinct from the central benzodiazepine receptors in the brain. wikipedia.orgnih.gov This led to its original name, the peripheral benzodiazepine receptor (PBR). wikipedia.org For many years, research focused on its pharmacological properties as a receptor for this class of drugs.

A significant functional re-evaluation occurred as its role in cholesterol transport and steroidogenesis became more apparent. wikipedia.org This led to its renaming in 2006 to the translocator protein (TSPO) to better reflect its molecular function. wikipedia.org While the initial primary function was thought to be cholesterol translocation for steroid synthesis, studies using knockout mouse models have introduced some debate, suggesting that TSPO may not be essential for steroidogenesis in all tissues. researchgate.net This has prompted a paradigm shift, with increasing evidence pointing towards a more fundamental role for TSPO in cellular bioenergetics, mitochondrial function, and immune processes. researchgate.netfrontiersin.org Its upregulation in activated microglia during neuroinflammation has also established it as a prominent biomarker for brain injury and neurodegenerative diseases. spandidos-publications.comnih.gov

Overview of TSPO as a Multifunctional Mitochondrial Protein

TSPO is recognized as a highly conserved protein across species, from bacteria to humans, indicating its fundamental biological importance. mdpi.comresearchgate.net It is involved in a wide array of cellular functions, making it a key player in mitochondrial homeostasis. spandidos-publications.comnih.gov

TSPO is primarily located on the outer mitochondrial membrane (OMM), the interface between the mitochondrion and the rest of the cell. nih.govacs.org Its structure consists of five transmembrane α-helices that are embedded within the OMM. mdpi.com This strategic location allows it to interact with various cytosolic and mitochondrial proteins and to participate in the transport of molecules across the mitochondrial membranes. medchemexpress.com It is often found at contact sites between the outer and inner mitochondrial membranes, where it is part of a larger multi-protein complex. nih.gov This complex is thought to include other proteins such as the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocase (ANT). mdpi.com

TSPO's position in the OMM facilitates its involvement in several core mitochondrial functions:

Cholesterol Transport and Steroidogenesis: A primary and extensively studied function of TSPO is the translocation of cholesterol from the cytosol into the mitochondria, which is the rate-limiting step in the synthesis of steroids and neurosteroids. wikipedia.orgunipi.it

Apoptosis: TSPO is implicated in the regulation of programmed cell death, or apoptosis. It is believed to be a component of the mitochondrial permeability transition pore (mPTP), which, when opened, can lead to the release of pro-apoptotic factors like cytochrome c. spandidos-publications.comnih.gov

Mitochondrial Respiration and ATP Synthesis: Studies have shown that TSPO ligands can influence mitochondrial respiration and ATP production. frontiersin.org For example, some ligands have been observed to increase oxygen consumption in cell lines. frontiersin.org TSPO deficiency has been linked to altered metabolic activity in microglia, including lower ATP synthesis. frontiersin.org

Immune Response and Inflammation: TSPO expression is significantly upregulated in activated microglia and other immune cells during inflammatory processes. nih.govnih.gov This has made it a key biomarker for neuroinflammation. nih.gov TSPO and its ligands can modulate inflammatory responses, including the production of reactive oxygen species (ROS) and the release of cytokines. nih.govnih.gov

Conceptual Framework of TSPO Ligand Interactions

The interaction of various molecules, known as ligands, with TSPO can modulate its functions. These ligands can be naturally occurring (endogenous) or synthetically produced. wikipedia.org

TSPO ligands are a diverse group of molecules that can be classified in several ways:

By Origin:

Endogenous Ligands: These are molecules produced by the body that bind to TSPO. Examples include porphyrins (like protoporphyrin IX) and the diazepam binding inhibitor (DBI), a neuropeptide. wikipedia.org

Synthetic Ligands: These are compounds developed in laboratories. They are often categorized by their chemical structure and chronological development. mdpi.com

By Generation (primarily for imaging agents):

First-Generation: The prototypical first-generation ligand is PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide). nih.gov Another early example is Ro5-4864, a benzodiazepine. nih.gov While foundational to TSPO research, these ligands have limitations, such as high lipophilicity and a low signal-to-noise ratio in imaging studies. nih.gov

Second-Generation: Developed to improve upon the first generation, these ligands generally have higher affinity and better imaging properties. Examples include DAA1106, PBR28, and DPA-714. nih.gov A significant drawback of many second-generation ligands is their sensitivity to a single nucleotide polymorphism (rs6971) in the human TSPO gene, which affects binding affinity and complicates their use in diverse populations.

Third-Generation: Research is ongoing to develop third-generation ligands that retain the high affinity of the second generation but are not affected by the TSPO polymorphism, making them more universally applicable for diagnostics and therapy.

By Chemical Class: TSPO ligands belong to various chemical classes, including benzodiazepines, isoquinoline (B145761) carboxamides, indolylglyoxylamides (PIGAs), and phenylpurines. nih.govspandidos-publications.comnih.gov

TSPO ligands modulate the protein's activity through several proposed mechanisms, though the precise details are still under investigation. Binding of a ligand to TSPO is thought to induce conformational changes in the protein, which in turn affects its interaction with other proteins and its transport functions. nih.gov

Allosteric Modulation: Ligands can act as allosteric modulators, meaning they bind to a site on the protein that is different from the primary functional site (e.g., the cholesterol binding site) and influence its activity. This can either enhance (agonist activity) or inhibit (antagonist or inverse agonist activity) the protein's function.

Stabilization of Protein Conformation: Ligand binding can stabilize a particular conformation of TSPO, which may be more or less active in its functions. For instance, the binding of PK11195 has been suggested to induce a stabilization of the TSPO structure, which could stimulate cholesterol transport. nih.gov

Modulation of Protein-Protein Interactions: By changing the conformation of TSPO, ligands can alter its ability to interact with partner proteins in the OMM, such as VDAC and ANT, thereby influencing the function of the mPTP and mitochondrial respiration. mdpi.com

Influence on Gene Expression: Some studies suggest that TSPO ligands can modulate nuclear gene expression, indicating a signaling pathway from the mitochondria to the nucleus (mitochondrial retrograde signaling).

The specific effect of a ligand depends on its chemical structure, binding affinity, and the cellular context. For example, some ligands have been shown to be neuroprotective by promoting the synthesis of neurosteroids, while others exhibit anti-inflammatory or anti-proliferative effects. spandidos-publications.com

Research Findings on TSPO Ligands

The table below summarizes key research findings for representative TSPO ligands.

| Ligand | Chemical Class | Key Research Findings | Reference |

| PK11195 | Isoquinoline Carboxamide | Prototypical first-generation ligand; used extensively as a biomarker for neuroinflammation in PET imaging; stimulates TSPO-mediated cholesterol transport; can modulate mitochondrial respiration and has shown anti-inflammatory effects by down-regulating COX-2 expression in microglia. | nih.govnih.gov |

| Ro5-4864 | Benzodiazepine | Early TSPO ligand; maintains mitochondrial function under stress by reducing free radical production; can antagonize the effects of other TSPO ligands. | spandidos-publications.comfrontiersin.org |

| XBD173 (Emapunil) | Phenylpurine | High-affinity second-generation ligand; potentiates GABA-mediated neurotransmission indirectly through neurosteroid synthesis; alleviates neurotoxic effects of microglia. | spandidos-publications.com |

| PIGA Ligands | N,N-dialkyl-2-phenylindol-3-ylglyoxylamides | A class of potent and selective TSPO ligands; stimulate steroid biosynthesis; reduce oxidative stress and pro-inflammatory enzyme activity in glial cells. | nih.govacs.org |

| 2-Cl-MGV-1 | Quinazoline | Novel ligand with anti-inflammatory activity; inhibits the release of pro-inflammatory cytokines in microglia and macrophages. | mdpi.comnih.gov |

Compound Names Mentioned in this Article

Properties

Molecular Formula |

C23H29NO8 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C23H29NO8/c1-14(2)5-10-18-22(3,32-18)20-19(28-4)17(11-12-23(20)13-29-23)31-21(25)30-16-8-6-15(7-9-16)24(26)27/h5-9,17-20H,10-13H2,1-4H3/t17-,18-,19-,20-,22+,23+/m1/s1 |

InChI Key |

APRLZHSZVREOFG-HUCDYXQFSA-N |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)OC4=CC=C(C=C4)[N+](=O)[O-])OC)C |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)OC4=CC=C(C=C4)[N+](=O)[O-])OC)C |

Origin of Product |

United States |

Molecular Mechanisms of Tspo Ligand 2 Action

Modulation of Steroidogenesis and Neurosteroid Synthesis Pathways by TSPO Ligand-2

TSPO plays a critical role in the initial steps of steroid hormone synthesis, making it a key target for modulating these pathways.

TSPO is fundamentally involved in the transport of cholesterol from the outer mitochondrial membrane (OMM) to the inner mitochondrial membrane (IMM). This translocation is a rate-limiting step in steroidogenesis. mdpi.comresearchgate.netpnas.org TSPO ligands have been shown to promote cholesterol efflux and upregulate the expression of genes involved in cholesterol metabolism and transport. mdpi.com The binding of TSPO ligands to the protein can facilitate the import of cholesterol into mitochondria, supporting cellular functions such as membrane biogenesis and mitochondrial respiration, which are crucial for steroid production. researchgate.net Specifically, TSPO is considered to mediate the transport of cholesterol into the IMM, a process essential for the conversion of cholesterol to pregnenolone (B344588). pnas.orgnih.gov

The synthesis of pregnenolone, the first steroid metabolite, is significantly influenced by TSPO activity. mdpi.comnih.govnih.govacs.orgthieme-connect.comresearchgate.net TSPO ligands have been demonstrated to stimulate pregnenolone synthesis in various cell types. mdpi.comnih.govnih.govacs.orgthieme-connect.comresearchgate.net For instance, specific TSPO ligands, such as certain PIGA derivatives (e.g., PIGA1137 and PIGA1138), have shown substantial increases in pregnenolone synthesis in cellular models. mdpi.com Similarly, TSPO ligands like 2a and 2b have been reported to stimulate both pregnenolone synthesis and ATP production. nih.govnih.govacs.org Etifoxine, another TSPO ligand, has been identified as a potent enhancer of neurosteroidogenesis, leading to increased pregnenolone levels. thieme-connect.comnih.gov

Table 1: Influence of TSPO Ligands on Pregnenolone Synthesis in Cellular Models

| TSPO Ligand | Cell Type (Model) | Increase in Pregnenolone Synthesis | Reference |

| PIGA1137 | C6 glioma cells | 208% | mdpi.com |

| PIGA1138 | C6 glioma cells | 215% | mdpi.com |

| PIGA1137 | U87MG cells | 288% | mdpi.com |

| PIGA1138 | U87MG cells | 299% | mdpi.com |

| Etifoxine | BV-2 microglia | Potently enhanced | thieme-connect.comnih.gov |

| Etifoxine | C6 glioma cells | Potently enhanced | thieme-connect.comnih.gov |

| 2a | Various cell models | Stimulated | nih.govnih.gov |

| 2b | Various cell models | Stimulated | nih.govnih.gov |

Beyond pregnenolone, TSPO ligands can influence the production of other downstream steroid hormones. nih.govfrontiersin.orgmdpi.com Studies indicate that TSPO ligands can lead to increased levels of progesterone (B1679170) and allopregnanolone. mdpi.com Furthermore, the direct pharmacological activation of TSPO has been shown to increase testosterone (B1683101) production in aged Leydig cells, suggesting a role in modulating sex hormone synthesis. nih.gov TSPO ligands have also been associated with increased glucocorticoid and neurosteroid levels, highlighting their broad impact on the steroidogenic axis. nih.gov

Anti-Inflammatory and Immunomodulatory Mechanisms of this compound

TSPO is recognized as a marker for neuroinflammation, and its ligands are explored for their ability to modulate immune responses, particularly in microglial cells. mdpi.com

TSPO ligands, including novel compounds like 2-Cl-MGV-1 and MGV-1, have demonstrated significant capacity to attenuate the pro-inflammatory responses of activated microglia and macrophages. mdpi.comacs.orgmdpi.commdpi.comnih.govresearchgate.neten-journal.orgresearchgate.netresearchgate.netmdpi.comsemanticscholar.org These ligands can prevent lipopolysaccharide (LPS)-induced activation of microglial cells and reduce the release of key pro-inflammatory mediators. mdpi.comnih.gov The anti-inflammatory effects are often attributed to the suppression of signaling pathways such as nuclear factor-kappa B (NF-κB), which regulates the transcription of numerous inflammatory molecules. acs.orgmdpi.comnih.govresearchgate.netnih.gov Additionally, TSPO ligands have been shown to inhibit the activation of the NLRP3 inflammasome, a critical component of innate immunity. frontiersin.org

Table 2: Suppression of Pro-Inflammatory Cytokines by TSPO Ligands in LPS-Stimulated Cells

| TSPO Ligand | Cytokine | LPS-induced Fold Increase (Control) | Fold Increase with Ligand Treatment | % Reduction | Reference |

| 2-Cl-MGV-1/MGV-1 | IL-6 | 16.9 | 2.5 | ~85% | nih.gov |

| 2-Cl-MGV-1/MGV-1 | IL-1β | 8.3 | 1.6 | ~81% | nih.gov |

| 2-Cl-MGV-1/MGV-1 | IFN-γ | 16.0 | 2.2 | ~86% | nih.gov |

| 2-Cl-MGV-1/MGV-1 | TNF-α | 16.4 | 1.8 | ~89% | nih.gov |

| 2-Cl-MGV-1 | IL-6 | Not specified | 50% reduction | 50% | researchgate.netnih.gov |

Furthermore, TSPO ligands have been observed to suppress the release of various chemokines, which are signaling molecules that recruit immune cells to sites of inflammation. researchgate.netmdpi.com For example, 2-Cl-MGV-1 has shown potent inhibition of CCL2, CCL3, CCL5, and CCL8 release from LPS-stimulated microglial cells. researchgate.netmdpi.com

Interleukin-6 (IL-6) is a key pro-inflammatory cytokine whose production is significantly modulated by TSPO ligands. acs.orgnih.goven-journal.orgresearchgate.netfrontiersin.orgspandidos-publications.com Studies involving TSPO ligands 2-Cl-MGV-1 and MGV-1 demonstrated a substantial reduction in LPS-induced IL-6 release from microglial cells, decreasing it from a 16.9-fold increase to 2.5-fold. nih.gov The novel TSPO ligand 2-Cl-MGV-1 also showed a significant inhibition of IL-6 release by 50% in a macrophage model. researchgate.netnih.gov Other TSPO ligands, such as PK11195 and midazolam, have also been reported to inhibit IL-6 secretion, frontiersin.org and ligands like XBD173 have been shown to reduce IL-6 levels in inflammatory contexts. acs.orgspandidos-publications.com These findings underscore the role of TSPO ligands in dampening inflammatory signaling pathways by suppressing the production of critical cytokines like IL-6.

Compound List:

this compound

2-Cl-MGV-1

MGV-1

PIGA ligands (PIGA1128, PIGA1130, PIGA1136, PIGA1137, PIGA1138)

PK11195

Midazolam

XBD173

SSR-180,575

Ro5-4864

Etifoxine

FGIN-1-27

ZBD-2

2a

2b

2,4-Di-Cl-MGV-1

Inhibition of Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO) Production

TSPO ligands have been shown to effectively inhibit the production of nitric oxide (NO), a key mediator of inflammation, often through the downregulation of inducible nitric oxide synthase (iNOS). The TSPO ligands 2-Cl-MGV-1 and MGV-1 have been observed to counteract iNOS and NO in LPS-induced microglial activation nih.gov. Specifically, in LPS-treated BV-2 cells, cotreatment with 2-Cl-MGV-1 and MGV-1 reduced iNOS levels by 59% and 73%, respectively, compared to LPS treatment alone mdpi.com. These ligands, including PK11195, have all been shown to mitigate iNOS and NO production mdpi.com. Furthermore, PK11195 has been noted to reduce NO production and the expression of COX-2 unipi.it, while vinpocetine (B1683063) inhibited NO production in LPS-stimulated microglia frontiersin.org. XBD173 also significantly reduced NO secretion nih.gov.

Regulation of Cyclooxygenase-2 (COX-2) Expression

The expression of COX-2, an enzyme involved in prostaglandin (B15479496) synthesis and inflammation, is also modulated by TSPO ligands. TSPO ligands 2-Cl-MGV-1 and MGV-1 have been found to counteract COX-2 in LPS-induced microglial activation nih.gov. In LPS-treated BV-2 cells, cotreatment with 2-Cl-MGV-1 and MGV-1 decreased COX-2 levels by 75% and 71%, respectively mdpi.com. Pretreatment with these ligands also significantly reduced COX-2 levels by 89% and 76% mdpi.com. The classical TSPO ligand PK11195 has also been shown to inhibit LPS-induced COX-2 expression portlandpress.com, and PIGA ligands reduced COX-2 induction in challenged cells unipi.it.

Table 2: Reduction of iNOS and COX-2 Levels by TSPO Ligands in LPS-Stimulated BV-2 Cells

| Target | Ligand | Treatment Scenario | Reduction (%) | Citation |

| iNOS | 2-Cl-MGV-1 | Cotreatment | 59% | mdpi.com |

| iNOS | MGV-1 | Cotreatment | 73% | mdpi.com |

| COX-2 | 2-Cl-MGV-1 | Cotreatment | 75% | mdpi.com |

| COX-2 | MGV-1 | Cotreatment | 71% | mdpi.com |

| COX-2 | 2-Cl-MGV-1 | Pretreatment | 89% | mdpi.com |

| COX-2 | MGV-1 | Pretreatment | 76% | mdpi.com |

Attenuation of Nuclear Factor-kappa B (NF-κB) Activation

A significant mechanism underlying the anti-inflammatory effects of this compound is the attenuation of NF-κB activation. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Studies indicate that TSPO ligands, including 2-Cl-MGV-1 and MGV-1, can inhibit LPS-induced NF-κB p65 activation nih.govmdpi.comportlandpress.com. This inhibition of NF-κB signaling is believed to be a primary contributor to the reduction in pro-inflammatory cytokine release observed with these ligands nih.govmdpi.com. TSPO ligands have also been shown to decrease the nuclear translocation of NF-κB researchgate.net and modulate the NF-κB pathway semanticscholar.org.

Compound List

this compound (referring to compounds like 2-Cl-MGV-1 and MGV-1)

2-Cl-MGV-1 (2-(2-chlorophenyl) quinazolin-4-yl dimethylcarbamate)

MGV-1 (2-phenylquinazolin-4-yl dimethylcarbamate)

LPS (Lipopolysaccharide)

IL-1β (Interleukin-1β)

TNF-α (Tumor Necrosis Factor-α)

IFN-γ (Interferon-γ)

CCL2 (C-C Motif Chemokine Ligand 2)

iNOS (Inducible Nitric Oxide Synthase)

NO (Nitric Oxide)

COX-2 (Cyclooxygenase-2)

NF-κB (Nuclear Factor-kappa B)

PK11195

Vinpocetine

XBD173

PIGA ligands

Impact on Microglial Activation States and Polarization

Microglia, the resident immune cells of the central nervous system, adopt different activation states (e.g., pro-inflammatory M1 and anti-inflammatory M2 phenotypes) in response to stimuli. TSPO ligands have been shown to modulate microglial activation and polarization spandidos-publications.comansto.gov.aunih.govfrontiersin.orgnih.govresearchgate.netbiorxiv.orgkuleuven.be. Studies indicate that TSPO ligands can attenuate the activation of microglia, particularly those polarized towards the pro-inflammatory M1 phenotype nih.govnih.govresearchgate.net. For instance, ligands like XBD173 have been observed to reduce microglial numbers and promote a shift from the M1 to the M2 phenotype, suggesting an anti-inflammatory effect spandidos-publications.com. Conversely, TSPO knockdown has been shown to inhibit microglial activation frontiersin.org. Furthermore, TSPO ligands can suppress the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interferon-gamma (IFN-γ), nitric oxide (NO), and chemokine (C-C motif) ligand 2 (CCL2) from activated microglia ansto.gov.aunih.govnih.govresearchgate.net.

Modulation of Toll-like Receptor (TLR)-Mediated Inflammatory Responses

Toll-like receptors (TLRs) are key components of the innate immune system, and their activation by ligands like lipopolysaccharide (LPS) triggers inflammatory cascades. TSPO ligands have demonstrated an ability to modulate TLR-mediated inflammatory responses in microglia ansto.gov.aunih.govnih.gov. Pre-treatment with TSPO ligands has been shown to prevent LPS-induced microglial activation and the subsequent release of pro-inflammatory cytokines ansto.gov.aunih.govnih.gov. This modulation appears to be linked, at least in part, to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, as TSPO ligands have been shown to attenuate LPS-induced activation of the NF-κB p65 subunit nih.govnih.gov.

Table 1: Impact of TSPO Ligands on Microglial Activation and Inflammation

| Parameter Affected | TSPO Ligand(s) Mentioned | Observed Effect |

| Microglial Activation | General | Attenuated/Prevented LPS-induced activation |

| Microglial Phenotype | XBD173 | Shifted from M1 to M2; Reduced M1 polarization |

| Pro-inflammatory Cytokines | General, Specific | Reduced release of TNF-α, IL-1β, IL-6, IFN-γ, NO, CCL2 |

| NF-κB Pathway | General, Specific | Attenuated LPS-induced activation of NF-κB p65 |

Influence on Mitochondrial Function and Bioenergetics by this compound

TSPO's location on the outer mitochondrial membrane positions it to significantly influence mitochondrial function, energy production, and cellular redox balance. TSPO ligands have been extensively studied for their effects on these critical processes.

Influence on Mitochondrial Function and Bioenergetics by this compound

Modulation of Mitochondrial Membrane Potential (ΔΨm)

Impact on Reactive Oxygen Species (ROS) Generation and Oxidative Stress

TSPO is implicated in the regulation of reactive oxygen species (ROS) generation and oxidative stress. Many TSPO ligands have demonstrated the capacity to decrease ROS production spandidos-publications.comansto.gov.aunih.govresearchgate.netnih.govmdpi.comportlandpress.com. For example, ligands like PK11195 and Ro5-4864 have been shown to reduce basal ROS generation in macrophages and astrocytes, respectively ansto.gov.auportlandpress.comportlandpress.com. Conversely, TSPO knockdown in microglia has been associated with increased ROS production mdpi.com. Certain ligands, such as CB86, have shown efficacy in preventing ROS generation induced by specific stressors like cobalt chloride (CoCl2) mdpi.com. These ligands can also protect against oxidative injury by reducing ROS levels and improving antioxidant capacity nih.govnih.govresearchgate.netmdpi.com.

Interaction with Mitochondrial Permeability Transition Pore (mPTP) Components

The mitochondrial permeability transition pore (mPTP) is a non-specific pore in the inner mitochondrial membrane that, when opened, can lead to mitochondrial dysfunction and cell death. TSPO is believed to be involved in the regulation of mPTP opening, potentially by interacting with key components such as the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocator (ANT) bmbreports.orgmdpi.comresearchgate.netresearchgate.netoup.com. TSPO ligands have been shown to modulate mPTP opening or closure researchgate.netoup.com. For instance, PK11195 has been reported to inhibit Ca2+-induced mPTP opening bmbreports.org, while other ligands have demonstrated the ability to prevent mPTP opening altogether, thereby protecting against cell death researchgate.net.

Table 2: Summary of TSPO Ligand Effects on Mitochondrial Parameters

| Mitochondrial Parameter | TSPO Ligand(s) Mentioned | Observed Effect |

| Mitochondrial Respiration | General, 2a, 2b, Ro5-4864 | Improved/Stabilized; Increased basal and ATP-related respiration |

| ATP Synthesis | General, 2a, 2b, Ro5-4864 | Increased levels; Stabilized production |

| Mitochondrial Membrane Potential (ΔΨm) | General, PK11195, Ro5-4864, 2-Cl-MGV-1 | Stabilized/Preserved; Prevented collapse/depolarization |

| ROS Generation | General, PK11195, Ro5-4864, CB86, 2a, 2b | Decreased production; Reduced oxidative injury |

| Oxidative Stress | General, 2a, 2b | Reduced |

| mPTP Function | General, PK11195, Ro5-4864 | Modulated opening/closure; Prevented opening; Inhibited Ca2+-induced opening |

This compound, representative of the broader class of TSPO ligands, exhibits significant influence over key cellular processes, particularly within the immune system and mitochondria. Its ability to modulate microglial activation states, suppress pro-inflammatory responses, and critically influence mitochondrial bioenergetics—including respiration, ATP synthesis, membrane potential, ROS generation, and mPTP activity—underscores its potential as a therapeutic target. Further research into specific TSPO ligands may unlock novel strategies for managing neuroinflammatory and other diseases characterized by mitochondrial dysfunction.

Compound Names Mentioned:

this compound (as the primary subject of discussion)

PK11195

Ro5-4864

XBD173

SSR-180575

TRO40303

2a

2b

2-Cl-MGV-1

MGV-1

2,4-Di-Cl-MGV-1

CB86

CB204

Etifoxine

Regulation of Cellular Homeostasis and Signaling Pathways by this compound

Interaction with NADPH Oxidase (NOX) Activity

The interaction between TSPO ligands and NADPH Oxidase (NOX) activity represents a significant area of research, particularly concerning their role in cellular redox homeostasis, especially within microglia. While specific research on a compound designated "this compound" is not detailed in the provided literature, extensive studies have elucidated the mechanisms by which various TSPO ligands influence NOX activity, leading to modulation of reactive oxygen species (ROS) production. These findings suggest a conserved functional interplay between TSPO and NOX enzymes.

Mechanism of TSPO Ligand-NOX Interaction

Research indicates that TSPO ligands can modulate NOX activity through several proposed mechanisms:

Association with NOX Subunits: Studies have demonstrated that TSPO associates with the principal subunits of NADPH Oxidase 2 (NOX2), namely gp91phox and p22phox, in primary microglia. This association has been identified using techniques such as co-immunoprecipitation, confocal immunofluorescence imaging, and proximity ligation assays. nih.govresearchgate.netresearchgate.net

Heme Transfer and Cytb558 Formation: A leading hypothesis suggests that TSPO may act as a molecular chaperone, facilitating the transfer of heme from mitochondria to the endoplasmic reticulum (ER). Heme is essential for the assembly of the cytochrome b558 (Cytb558) heterodimer, a critical component of the functional NOX enzyme complex. TSPO's localization at the mitochondria-associated ER membrane (MAM) is considered a potential site for this interaction. nih.govresearchgate.netnih.gov

Calcium Signaling and NOX Activation: TSPO has been implicated in regulating mitochondrial calcium (Ca2+) dynamics. By influencing mitochondrial Ca2+ uptake and release, TSPO can lead to altered cytosolic Ca2+ levels. Elevated cytosolic Ca2+ is known to activate calcium-dependent NOX enzymes, thereby increasing ROS production. spandidos-publications.comkcl.ac.ukuni-koeln.de

Research Findings on ROS Production

Experimental evidence consistently shows that TSPO ligands influence ROS generation, with a direct link to NOX activity:

Ligand-Induced ROS Production: Exposure of microglia to well-characterized TSPO-specific ligands, such as R-PK11195 and Ro5-4864, has been shown to significantly increase intracellular ROS production. nih.govnih.gov

NOX Dependency: Crucially, this ligand-induced increase in ROS production is abrogated when microglia are co-treated with NOX inhibitors, such as Diphenyleneiodonium (DPI) or Apocynin. This observation strongly supports the role of NADPH oxidase as the mediator of TSPO ligand-stimulated ROS generation. nih.govnih.gov

Subcellular Dynamics: Research indicates that TSPO is localized not only to the outer mitochondrial membrane but also to the endoplasmic reticulum, MAM, and plasma membrane. Furthermore, acute bursts of ROS can alter the surface expression of TSPO, suggesting a dynamic interplay. nih.govresearchgate.netresearchgate.net

Modulation of Redox Homeostasis: The collective findings suggest that TSPO, through its interaction with NOX subunits and its influence on heme availability and calcium signaling, plays a role in modulating NOX levels, regulating ROS production, and ultimately contributing to cellular redox homeostasis in microglia. nih.govresearchgate.netnih.gov

Summary of TSPO Ligand and NOX Inhibitor Effects on ROS Production in Microglia

The following table summarizes the observed effects of TSPO ligands and NADPH Oxidase inhibitors on ROS production in microglia, based on experimental findings:

| Treatment Group | Effect on ROS Production | Notes |

| Vehicle Control | Baseline | Represents basal ROS levels. |

| TSPO Ligand (e.g., R-PK11195, Ro5-4864) | Increased | Confirmed to be mediated by NADPH Oxidase activity. |

| TSPO Ligand + NOX Inhibitor (e.g., DPI) | Reduced | Inhibition of NOX activity reverses or significantly reduces ligand-induced ROS increase. |

| TSPO Ligand + NOX Inhibitor (e.g., Apocynin) | Reduced | Similar to DPI, Apocynin blocks the ligand-induced ROS surge by inhibiting NOX. |

| Positive Control (e.g., LPS, ATP) | Increased | Used to confirm microglial activation and ROS-generating capacity. |

Cellular and Subcellular Effects of Tspo Ligand 2

Effects on Glial Cell Biology and Function

TSPO is highly expressed in glial cells, including microglia and astrocytes, especially in response to injury or pathological stimuli. nih.govnih.gov Consequently, TSPO ligands have demonstrated significant effects on the biological functions of these cells.

Microglia, the resident immune cells of the CNS, play a central role in neuroinflammatory processes. TSPO expression is markedly increased in activated microglia, and ligands targeting this protein can profoundly modulate their activity. nih.govnih.govfrontiersin.org

Several TSPO ligands have been shown to suppress the inflammatory responses associated with microglial activation. nih.gov In studies using the BV-2 microglial cell line, co-treatment with TSPO ligands such as 2-Cl-MGV-1 and MGV-1 was found to prevent activation induced by lipopolysaccharide (LPS). nih.govresearchgate.net These ligands significantly reduced the LPS-induced release of several pro-inflammatory cytokines. nih.gov For instance, the release of interleukin-6 (IL-6) was reduced from a 16.9-fold increase to a 2.5-fold increase, and tumor necrosis factor-α (TNF-α) release was diminished from a 16.4-fold increase to just 1.8-fold. nih.govresearchgate.net This anti-inflammatory action appears to be mediated, at least in part, through the inhibition of NF-κB p65 activation, a key transcription factor in inflammatory pathways. nih.govresearchgate.net

Other TSPO ligands exhibit similar anti-inflammatory properties. XBD173 was shown to efficiently suppress the transcription of pro-inflammatory markers like chemokine (C-C motif) ligand 2 (CCL2), IL-6, and inducible nitric oxide synthase (iNOS) in LPS-challenged microglia. nih.gov Similarly, the ligands PK11195 and Midazolam were found to play an anti-inflammatory role by inhibiting the NLRP3 inflammasome in BV-2 microglia. nih.gov A novel synthetic ligand, TEMNAP, also demonstrated the ability to reduce the expression of the pro-inflammatory marker iNOS in activated microglial cells. thno.org

| TSPO Ligand | Model System | Inflammatory Stimulus | Key Findings | Reference |

|---|---|---|---|---|

| 2-Cl-MGV-1 & MGV-1 | BV-2 Microglial Cells | LPS | Significantly reduced release of IL-6, IL-1β, IFN-γ, and TNF-α. Inhibited NF-κB activation. | nih.govresearchgate.net |

| XBD173 | BV-2 Microglial Cells | LPS | Suppressed transcription of CCL2, IL-6, and iNOS. Reduced NO secretion. | nih.gov |

| PK11195 & Midazolam | BV-2 Microglial Cells | LPS | Inhibited NLRP3 inflammasome activation. | nih.gov |

| TEMNAP | BV-2 Microglial Cells | LPS | Reduced expression of iNOS. | thno.org |

| Ro5-4864 | Microglial Cell Line | Inflammation | Reduces C1q expression. | nih.gov |

The effect of TSPO ligands on microglial phagocytosis, a critical function for clearing cellular debris and pathological protein aggregates, has also been investigated. pnas.orgbiorxiv.org Treatment with the TSPO ligand XBD173 was found to promote the formation of filopodia and significantly increase the phagocytic capacity of both murine BV-2 cells and human-derived microglia. nih.govresearchgate.net These cells showed an enhanced ability to ingest latex beads and apoptotic photoreceptor material. nih.govresearchgate.net This pro-phagocytic effect may be linked to the ligand's ability to stimulate neurosteroid synthesis, as the effect was prevented by an inhibitor of pregnenolone (B344588) synthesis. researchgate.net

Conversely, studies involving the genetic deletion of TSPO suggest that the protein is essential for maintaining normal phagocytic function. pnas.orgresearchgate.net Deletion of TSPO in cultured microglia leads to impaired mitochondrial respiration, a switch to glycolysis, and a reduction in phagocytosis. pnas.orgresearchgate.net This indicates that TSPO plays a crucial role in the bioenergetics that fuel this demanding cellular process. pnas.orgresearchgate.net

Astrocytes are another key glial cell type in the CNS that exhibit increased TSPO expression in response to injury and inflammation, a state known as reactive astrogliosis. nih.govjneurosci.org Studies have shown that TSPO is overexpressed by reactive astrocytes in various pathological conditions. nih.govjneurosci.org In an animal model of multiple sclerosis, the conditional knockout of TSPO specifically in astrocytes led to reduced reactive astrogliosis and decreased levels of inflammatory mediators, which resulted in an attenuation of the disease's clinical symptoms. nih.gov This suggests that TSPO in astrocytes plays a role in promoting neuroinflammation. nih.gov Furthermore, in cell culture, TSPO ligands like 2-Cl-MGV-1 and MGV-1 have been shown to attenuate cell death in astrocyte-like cells, indicating a potential protective role under certain conditions. nih.govresearchgate.net The inflammatory stimulus LPS can induce TSPO overexpression in astrocyte C6 cells through a STAT3-dependent mechanism. acs.org

Microglial Responses to TSPO Ligand-2

Effects on Neuronal Cell Biology and Function

TSPO ligands also exert significant effects on neurons, primarily through neuroprotective mechanisms that shield them from various forms of cellular damage.

A key neuroprotective mechanism of TSPO ligands is their ability to indirectly protect neurons by modulating the inflammatory activity of surrounding glial cells. nih.gov By reducing the production and release of neurotoxic pro-inflammatory mediators from activated microglia, ligands like PK11195 and Midazolam can prevent inflammation-mediated neuronal damage. nih.gov

TSPO ligands can also act directly on neurons. The ligand ZBD-2 was shown to protect cultured cortical neurons from excitotoxicity induced by N-methyl-d-aspartate (NMDA). researchgate.net This protection was achieved by downregulating GluN2B-containing NMDA receptors, decreasing the pro-apoptotic Bax/Bcl-2 ratio, and reducing levels of pro-caspase-3. researchgate.net

Another proposed mechanism for neuroprotection involves the role of TSPO in steroidogenesis. acs.org TSPO facilitates the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids like pregnenolone. acs.org These neurosteroids can have potent neuroprotective effects. Studies using a photoreceptor-like cell line demonstrated that TSPO ligands belonging to the PIGA class could protect the cells from LPS-induced cytotoxicity by modulating both inflammatory and apoptotic pathways, an effect potentially mediated by neurosteroid production. acs.org In a mouse model of tauopathy, the TSPO ligand Ro5-4864 was found to attenuate brain atrophy and the loss of hippocampal neurons, providing further evidence of its neuroprotective capabilities in neurodegenerative contexts. nih.gov

| Mechanism | Specific Ligand(s) | Effect | Reference |

|---|---|---|---|

| Reduction of Microglial-Mediated Neuroinflammation | PK11195, Midazolam, Ro5-4864 | Decreases inflammatory response of microglia, reducing bystander damage to neurons. | nih.govnih.gov |

| Attenuation of Excitotoxicity | ZBD-2 | Downregulates GluN2B-containing NMDA receptors and reduces apoptotic markers. | researchgate.net |

| Modulation of Neurosteroidogenesis | PIGA class ligands | Promotes cholesterol transport for neurosteroid synthesis, which have protective properties. | acs.org |

| Modulation of Apoptotic Pathways | PIGA class ligands | Reduces apoptotic processes in photoreceptor-like cells following an inflammatory insult. | acs.org |

Promotion of Neuronal Progenitor Cell Differentiation

TSPO ligands have been shown to induce the differentiation of neuronal progenitor cells. mdpi-res.comresearchgate.net Specifically, the TSPO ligand 2-Cl-MGV-1 has been observed to modulate neurogenesis. In a murine model of traumatic brain injury (TBI), treatment with 2-Cl-MGV-1 enhanced neurogenic activity in the subventricular zone (SVZ), a key neurogenic niche in the adult brain. preprints.org This suggests a role for the ligand in stimulating the differentiation of neural stem and progenitor cells as part of an adaptive reparative response following injury. preprints.org Other TSPO ligands, such as MGV-1 and PK 11195, have also demonstrated the ability to induce neuronal differentiation in various cell lines, including PC12, N1E-115, and P19 cells. researchgate.netpreprints.org

Enhancement of Neuronal Marker Expression

Treatment with the TSPO ligand 2-Cl-MGV-1 has been shown to significantly increase the expression of key neuronal markers. In a mouse model of TBI, administration of 2-Cl-MGV-1 led to a notable increase in the expression of NeuN and β3-tubulin, which are markers for mature neurons. researchgate.netnih.govnih.gov Furthermore, studies have demonstrated that 2-Cl-MGV-1 treatment enhances the levels of Nestin, a neural stem cell marker, and NeuroD1, a marker for neural progenitor cells, within the subventricular zone of the brain following injury. preprints.org This upregulation of specific markers provides evidence of the ligand's role in promoting neurogenesis and neuronal recovery. preprints.org

Table 1: Effect of 2-Cl-MGV-1 on Neuronal Marker Expression

| Neuronal Marker | Percentage Increase | Model System | Reference |

| NeuN | 30.0% (p < 0.01) | Mouse Model of TBI | nih.govnih.gov |

| β3-tubulin | 36.0% (p < 0.01) | Mouse Model of TBI | nih.govnih.gov |

| Nestin | Increased | Mouse Model of TBI (SVZ) | preprints.org |

| NeuroD1 | Increased | Mouse Model of TBI (SVZ) | preprints.org |

Impact on Cell Fate and Viability

TSPO and its ligands are deeply involved in fundamental cellular processes that determine cell fate, including apoptosis, proliferation, and differentiation. mdpi-res.comnih.gov

Modulation of Apoptosis

TSPO is recognized as a key component in the induction of programmed cell death, or apoptosis. nih.gov It is believed to exert pro-apoptotic functions through its association with the mitochondrial permeability transition pore (mPTP). acs.org The constant opening of the mPTP can lead to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors, ultimately causing cell death. nih.gov However, TSPO ligands can modulate this process. The ligand 2-Cl-MGV-1 has demonstrated neuroprotective effects by mitigating cell death in various models of neurodegeneration. preprints.org Studies on TBI models have shown that treatment with 2-Cl-MGV-1 can lead to a significant reduction in cell death, by as much as 75.0% (p < 0.001). nih.govnih.gov This suggests that the ligand can counteract apoptotic pathways, potentially by preventing the death of neurons and glial cells. nih.govmdpi.com In some contexts, TSPO ligands have been shown to induce a sub-G0/G1 cell population, which is consistent with the formation of apoptotic cells. mdpi-res.com

Role in Cell Differentiation

TSPO ligands play a significant role in cell differentiation processes. mdpi-res.comnih.gov As detailed in section 3.2.2, ligands such as 2-Cl-MGV-1 and MGV-1 can induce the differentiation of neuronal progenitor cells. researchgate.net This function is not limited to neuronal lineages. The expression of TSPO itself appears to be linked to the differentiation state of cells; for instance, TSPO expression is downregulated in differentiating gonocytes and F9 embryonal carcinoma cells. mdpi.com This indicates that TSPO and its ligands are part of the complex machinery that guides cells toward their specialized functions.

Engagement in Cellular Transport and Metabolism

TSPO is critically involved in several key metabolic and transport functions at the cellular level, primarily centered around its location in the mitochondria. nih.govsci-hub.box One of its most well-documented roles is facilitating the transport of cholesterol across the outer mitochondrial membrane. researchgate.netmdpi.comnih.gov This process is a crucial step in the synthesis of neurosteroids, highlighting TSPO's importance in steroidogenesis. researchgate.netnih.gov

Beyond cholesterol transport, TSPO influences cellular bioenergetics. researchgate.net It modulates the activity of ATP synthase, which is essential for the production of ATP, the cell's primary energy currency. nih.gov This modulation can also initiate the production of reactive oxygen species (ROS) and affect the mitochondrial membrane potential. nih.govnih.gov TSPO's involvement extends to regulating the release of calcium (Ca²⁺) and cytochrome c from the mitochondria. nih.govmdpi.com These simultaneous actions on mitochondrial functions—modulating ATP, ROS, and Ca²⁺ equilibria—are part of the pathways through which TSPO ligands can exert their broader cellular effects. researchgate.net The ligand 2-Cl-MGV-1, for example, is thought to attenuate metabolic stress associated with brain injury, promoting neuronal survival and repair. preprints.org

Table 2: Cellular Transport and Metabolic Functions Associated with TSPO

| Function | Description | Reference |

| Cholesterol Transport | Facilitates transport of cholesterol into mitochondria, a key step in steroid hormone and neurosteroid synthesis. | researchgate.netnih.govnih.gov |

| ATP Synthesis | Modulates the activity of mitochondrial ATP synthase, influencing cellular energy levels. | nih.gov |

| ROS Generation | Participates in the generation of reactive oxygen species within the mitochondria. | nih.govnih.gov |

| Calcium Homeostasis | Regulates the release of Ca²⁺ from the mitochondria into the cytosol. | nih.govresearchgate.net |

Cholesterol Transport Regulation

A primary and well-documented function of TSPO is its involvement in the translocation of cholesterol across mitochondrial membranes. nih.govmdpi.com This process is the rate-limiting step in the synthesis of steroid hormones. nih.gov TSPO facilitates the movement of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane, where the enzyme CYP11A1 converts it to pregnenolone, the precursor for all other steroids. bmbreports.orgmdpi.com

TSPO ligands have been demonstrated to actively promote this transport process. nih.govresearchgate.net Studies in various cell types, including specialized steroid-producing cells and retinal cells, have shown that treatment with TSPO ligands enhances cholesterol movement into the mitochondria. nih.govmdpi.com For instance, in choroidal and retinal pigment epithelial (RPE) cells, specific ligands such as Etifoxine, XBD173, and FGIN-1-27 were found to increase cholesterol efflux and upregulate genes involved in cholesterol transport and metabolism. nih.govmdpi.com This action helps in reducing the accumulation of cellular lipids. nih.gov The binding of a ligand is thought to stabilize the structure of TSPO, which in turn stimulates the transport of cholesterol into the mitochondria. bmbreports.org

Furthermore, the regulation of cholesterol by TSPO ligands extends beyond steroidogenesis. In non-steroidogenic cells, the transported cholesterol can be metabolized into oxysterols by the enzyme CYP27A1. nih.gov These oxysterols then act as signaling molecules that can influence the expression of genes responsible for managing cellular cholesterol levels. researchgate.net Research in choroidal endothelial cells has shown that TSPO ligands not only increase cholesterol efflux but also decrease the uptake of oxidized low-density lipoprotein (LDL). nih.gov

The table below summarizes the observed effects of various TSPO ligands on cholesterol transport and metabolism in different cell models.

| Ligand | Cell Type | Key Findings | Reference |

| Etifoxine, XBD173, FGIN-1-27 | Human RPE (ARPE-19) Cells | Enhanced cholesterol efflux; increased expression of cholesterol transport genes (NR1H3, ABCA1, ABCG1, CYP27A1, CYP46A1). | nih.gov |

| XBD173, Etifoxine | Choroidal Endothelial Cells | Increased cholesterol efflux; upregulated expression of cholesterol-efflux-related genes. | nih.gov |

| PK11195, FGN-1-27, Flunitrazepam | Various Cell Lines | Significantly increased cholesterol efflux. | nih.gov |

Potential Involvement in Glucose Metabolism and Adipogenesis

Emerging evidence suggests that TSPO and its ligands play a role in the broader landscape of cellular energy regulation, including glucose metabolism and the processes governing fat cell development (adipogenesis). nih.govumlub.pl Given TSPO's strategic location on the mitochondria, the cell's primary energy production hub, its influence on metabolic pathways is a growing area of investigation. nih.govresearchgate.net

The expression of TSPO has also been observed in both white and brown adipose tissue, with its levels being affected by obesity. nih.gov In mouse models of obesity, a significant reduction in TSPO ligand binding sites was noted in the mitochondria of both types of fat tissue. nih.gov This implies a potential dysregulation of TSPO in metabolic disease states. nih.gov Furthermore, treating obese mice with the TSPO ligand PK11195 led to the regulation of metabolic genes in white adipose tissue, indicating that targeting TSPO could influence adipose tissue function. nih.gov

Because TSPO drug ligands can influence local processes such as adipokine secretion, glucose metabolism, and adipogenesis, TSPO is considered a promising therapeutic target for metabolic syndrome. umlub.pl The table below outlines key research findings related to the effects of TSPO and its ligands on glucose metabolism and adipocyte function.

| Ligand/Modulation | Model System | Key Findings | Reference |

| TSPO Activity | Tanycytes (Brain Cells) | Positively regulates glucose oxidation for ATP production. | researchgate.net |

| TSPO Expression | White & Brown Adipose Tissue (Obese Mice) | Reduced TSPO ligand binding sites and gene expression. | nih.gov |

| PK11195 | Obese Mice | Regulated metabolic genes in white adipose tissue. | nih.gov |

Preclinical Research Models and Findings with Tspo Ligand 2

In Vitro Cellular Models for Investigating TSPO Ligand-2 Effects

The BV-2 microglial cell line, derived from raf/myc-immortalized murine neonatal microglia, is a widely used model to study neuroinflammatory processes. nih.gov In the context of TSPO ligand research, BV-2 cells have been employed to investigate the immunomodulatory effects of these compounds. Studies have shown that lipopolysaccharide (LPS)-induced activation of BV-2 cells leads to the release of pro-inflammatory cytokines and chemokines, a response that can be modulated by TSPO ligands. nih.govnih.gov

Research has demonstrated that novel TSPO ligands, such as 2-Cl-MGV-1 and MGV-1, can significantly attenuate the inflammatory response in LPS-stimulated BV-2 cells. nih.gov These ligands have been shown to reduce the release of pro-inflammatory cytokines including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Interferon-γ (IFN-γ), and Tumor Necrosis Factor-α (TNF-α). nih.govnih.gov The anti-inflammatory activity of these TSPO ligands appears to be linked to the inhibition of NF-κB p65 activation. nih.gov

Furthermore, TSPO ligands have been found to inhibit the secretion of CC-chemokines such as CCL2, CCL3, CCL5, and CCL8 from LPS-activated BV-2 cells. nih.gov For instance, 2-Cl-MGV-1 was found to inhibit the release of CCL2, CCL3, and CCL5 by 90% and CCL8 by 97%. nih.gov The classic TSPO ligand, PK 11195, also exhibited inhibitory effects on these chemokines, although to a lesser extent. nih.gov In addition to cytokine and chemokine release, TSPO ligands like 2-Cl-MGV-1 and MGV-1 have been shown to reduce the levels of other inflammatory markers such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) in LPS-treated BV-2 cells. semanticscholar.org

Table 1: Effects of TSPO Ligands on Inflammatory Markers in LPS-Stimulated BV-2 Cells

| TSPO Ligand | Marker | Effect | Reference |

|---|---|---|---|

| 2-Cl-MGV-1 | IL-6, IL-1β, IFN-γ, TNF-α | Significant reduction in release | nih.govnih.gov |

| MGV-1 | IL-6, IL-1β, IFN-γ, TNF-α | Significant reduction in release | nih.govnih.gov |

| 2-Cl-MGV-1 | CCL2, CCL3, CCL5, CCL8 | Inhibition of release by up to 97% | nih.gov |

| PK 11195 | CCL2, CCL3, CCL5, CCL8 | Inhibition of release (less potent than 2-Cl-MGV-1) | nih.gov |

| 2-Cl-MGV-1 | COX-2, iNOS, NO | Reduction in levels | semanticscholar.org |

| MGV-1 | COX-2, iNOS, NO | Reduction in levels | semanticscholar.org |

The murine macrophage cell line RAW264.7 is a key in vitro model for studying inflammation. nih.govmdpi.com Research has explored the anti-inflammatory potential of TSPO ligands in this cell line, particularly in the context of LPS-induced inflammation. nih.govmdpi.com

One study demonstrated that the novel TSPO ligand 2-Cl-MGV-1 can counteract the inflammatory response induced by LPS in RAW264.7 cells. nih.govmdpi.com The presence of 2-Cl-MGV-1 was shown to significantly decrease the LPS-induced elevation in nitrite levels by 70% and the pro-inflammatory cytokine IL-6 by 50%. mdpi.comnih.gov This suggests that TSPO ligands may have a therapeutic potential in managing inflammatory conditions. nih.govmdpi.com

Table 2: Effect of 2-Cl-MGV-1 on LPS-Stimulated RAW264.7 Macrophages

| Marker | Effect of 2-Cl-MGV-1 | Percentage Inhibition | Reference |

|---|---|---|---|

| Nitrite | Decrease | 70% | mdpi.comnih.gov |

| IL-6 | Decrease | 50% | mdpi.comnih.gov |

The human glioblastoma cell line U118MG is utilized in neuroscience research as a model for astrocyte-like cells. nih.govnih.gov Studies using this cell line have indicated that TSPO ligands can play a role in cell survival and death. Specifically, the TSPO ligands 2-Cl-MGV-1 and MGV-1 have been shown to attenuate cell death in U118MG cells. nih.govnih.govsciprofiles.com

Further investigations into the role of TSPO in U118MG cells have revealed that TSPO knockdown can lead to increased tumor growth and angiogenesis. nih.gov Conversely, the TSPO ligand PK 11195 has been shown to counteract the induction of cell death by agents like cobalt chloride. acs.org This protective effect is associated with the prevention of mitochondrial membrane potential collapse and cardiolipin oxidation. acs.org Additionally, TSPO knockdown and exposure to PK 11195 have been found to affect the cell cycle of U118MG cells, leading to a reduction in the proportion of cells in the G0/G1 phase and an increase in the S and G2/M phases. austinpublishinggroup.com

The PC-12 cell line, derived from a rat pheochromocytoma, is a valuable model for studying neuronal differentiation and neuroprotection. nih.govnih.gov Research has indicated that TSPO ligands can influence the fate of these neuronal progenitor cells. The TSPO ligands 2-Cl-MGV-1 and MGV-1 have been reported to induce differentiation in PC-12 cells. nih.govnih.govsciprofiles.com

In a model of Parkinson's disease using 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC-12 cells, the TSPO ligands CB86 and CB204 demonstrated significant neuroprotective effects. nih.govmdpi.com These ligands were found to suppress cell death by inhibiting both necrosis and apoptosis. nih.govmdpi.com The protective mechanism also involves the inhibition of reactive oxygen species (ROS) generation. nih.gov

Table 3: Neuroprotective Effects of TSPO Ligands on 6-OHDA-Treated PC-12 Cells

| TSPO Ligand | Observed Effect | Reference |

|---|---|---|

| CB86 | Inhibition of necrosis and apoptosis | nih.govmdpi.com |

| CB204 | Inhibition of necrosis and apoptosis | nih.govmdpi.com |

| CB86 | Inhibition of ROS generation | nih.gov |

| CB204 | Inhibition of ROS generation | nih.gov |

The MA-10 mouse Leydig tumor cell line is a classic model for studying the mechanisms of steroidogenesis. oup.com TSPO is highly expressed in steroidogenic cells and is believed to play a role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroid hormone synthesis. oup.com

Biochemical and pharmacological studies using TSPO ligands have provided evidence for the involvement of TSPO in steroidogenesis. oup.com Specific ligand binding to TSPO has been shown to initiate steroid formation in MA-10 cells. oup.com However, genetic deletion studies of TSPO have produced conflicting results regarding its precise role in steroid synthesis. oup.com Some studies have shown that TSPO knockdown reduces the ability of MA-10 cells to produce steroids, while others have reported no effect. oup.com It has also been observed that TSPO mutations in MA-10 cells can lead to a reduced mitochondrial membrane potential. oup.comnih.gov

The C6 glioma cell line is a well-established in vitro model for studying the biology of gliomas and for evaluating potential therapeutic agents. nih.gov TSPO is often overexpressed in glioma cells, making it a target for both imaging and therapy. snmjournals.org

Studies have shown that TSPO ligands from the N,N-dialkyl-2-phenylindol-3-ylglyoxylamide (PIGA) class can exert anti-oxidative and anti-inflammatory effects in C6 glioma cells. nih.gov These ligands were found to reduce cell cytotoxicity and lipid peroxidation induced by L-buthionine-(S,R)-sulfoximine (BSO). nih.gov They also decreased the induction of iNOS and COX-2 in response to LPS and IFNγ. nih.gov These protective effects appear to be mediated by the de novo synthesis of neurosteroids, as they were blocked by an inhibitor of pregnenolone (B344588) synthesis. nih.gov Furthermore, TSPO ligands have been incorporated into nanogels for the delivery of proapoptotic agents to C6 glioma cells, demonstrating their potential in targeted cancer therapy. nih.govresearchgate.net

In Vivo Animal Models for Investigating this compound Effects

Animal models of Alzheimer's disease (AD) have been crucial in evaluating the therapeutic potential of TSPO ligands.

In the Tg2576 mouse model of AD, a novel nano-encapsulated TSPO ligand named TEMNAP was investigated. nih.govnih.gov TEMNAP is a hybrid of temazepam and the anti-inflammatory drug naproxen. nih.govnih.gov Following peripheral administration, TEMNAP was detected in the hippocampus and cortex of the mice, where it prevented hippocampal neuroinflammation and improved cognitive function. nih.gov

Another study utilized aged female 3xTg-AD mice to examine the effects of the TSPO ligand PK11195. dntb.gov.ua Research in 3xTgAD mouse models has also shown that TSPO deletion can inhibit the reduction in glucose uptake, reduce astrocyte reactivity, and decrease the levels of aggregated Tau and Aβ42. researchgate.net Furthermore, studies in young and aged AD model mice have shown that TSPO ligands can reduce pathological markers and improve behavior at both early and severe stages of the disease. neurosciencenews.com Notably, treatment in aged mice with advanced pathology resulted in a significant decrease in AD-related symptoms and memory improvement, suggesting a potential for reversing some aspects of the disease. neurosciencenews.com

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, which recapitulates key hallmarks of Parkinson's disease (PD), has been used to assess the neuroprotective effects of TSPO ligands. nih.govresearchgate.net

The synthetic TSPO ligand Emapunil (also known as AC-5216 or XBD-173) was shown to ameliorate the degeneration of dopaminergic neurons, preserve striatal dopamine metabolism, and prevent motor dysfunction in female mice treated with MPTP. nih.govresearchgate.netnih.gov The neuroprotective effects of Emapunil are associated with the modulation of the unfolded protein response pathway and a shift from pro-inflammatory to anti-inflammatory microglia activation. nih.govresearchgate.netnih.gov

Similarly, the TSPO ligand Etifoxine was found to significantly reduce motor function deficits in an MPTP mouse model. frontiersin.org It decreased the loss of tyrosine hydroxylase-positive neurons in the substantia nigra and attenuated the reduction in striatal dopamine levels. frontiersin.org Etifoxine also diminished the production of inflammatory mediators and the infiltration of leukocytes in the brain following MPTP exposure. frontiersin.org

| TSPO Ligand | Animal Model | Key Findings in Parkinson's Disease Models |

| Emapunil (AC-5216, XBD-173) | MPTP Mouse Model | Ameliorated dopaminergic neuron degeneration. nih.govresearchgate.netnih.gov |

| Preserved striatal dopamine metabolism. nih.govresearchgate.netnih.gov | ||

| Prevented motor dysfunction. nih.govresearchgate.netnih.gov | ||

| Modulated unfolded protein response and microglial activation. nih.govresearchgate.netnih.gov | ||

| Etifoxine | MPTP Mouse Model | Reduced motor function deficits. frontiersin.org |

| Decreased loss of tyrosine hydroxylase-positive neurons. frontiersin.org | ||

| Attenuated the decrease in striatal dopamine levels. frontiersin.org | ||

| Diminished neuroinflammation. frontiersin.org |

The therapeutic potential of TSPO ligands has also been explored in animal models of traumatic brain injury (TBI).

The TSPO ligand 2-Cl-MGV-1 has demonstrated significant efficacy in a mouse model of TBI. nih.govmdpi.com Administration of 2-Cl-MGV-1 was found to reduce the impact of TBI as assessed by magnetic resonance imaging (MRI). nih.govmdpi.com The treatment led to improved motor performance, with an 80.9% reduction in shocks needed and a 40.7% increase in distance covered in a treadmill test. nih.govmdpi.com

Furthermore, 2-Cl-MGV-1 significantly reduced anatomical brain damage (by 86.5%), cell death (by 75.0%), and the microglial inflammatory response (by 50.2%). nih.govmdpi.com The treatment also increased the expression of neuronal markers NeuN and β3-tubulin. nih.gov Subsequent studies with 2-Cl-MGV-1 in TBI models showed it promotes neural tissue regeneration and reduces neuroinflammation by decreasing TSPO levels in the injured cortex. preprints.org It also appears to modulate neurogenesis in a region-specific manner, enhancing it in the subventricular zone and redirecting neuroblast migration towards the injured area. preprints.orgelifesciences.org These effects are thought to be related to the anti-inflammatory and anti-cell death activities of the ligand. nih.gov

| TSPO Ligand | Animal Model | Key Findings in Traumatic Brain Injury Models |

| 2-Cl-MGV-1 | Mouse TBI Model | Reduced anatomical brain damage by 86.5%. nih.govmdpi.com |

| Decreased cell death by 75.0%. nih.govmdpi.com | ||

| Reduced microglial inflammatory response by 50.2%. nih.govmdpi.com | ||

| Improved motor performance. nih.govmdpi.com | ||

| Promoted neural tissue regeneration and reduced neuroinflammation. preprints.org | ||

| Modulated neurogenesis in a niche-specific manner. preprints.orgelifesciences.org |

Models of Neuroinflammation and Neurodegeneration

Systemic Inflammation Models (e.g., LPS-induced)

Preclinical studies have investigated the anti-inflammatory properties of the novel TSPO ligand 2-Cl-MGV-1 in models of systemic inflammation induced by lipopolysaccharide (LPS).

In a murine macrophage model, 2-Cl-MGV-1 demonstrated significant anti-inflammatory effects. When RAW264.7 macrophage cells were exposed to LPS, there was a marked increase in nitrite and interleukin-6 (IL-6) levels. The presence of 2-Cl-MGV-1 attenuated these effects, causing a 70% decrease in LPS-induced nitrite levels and a 50% reduction in IL-6. mdpi.comnih.gov

In an in vivo mouse model of lung inflammation, 2-Cl-MGV-1 also showed potent anti-inflammatory activity. Administration of 2-Cl-MGV-1 prior to or concurrently with an LPS injection significantly inhibited the rise in serum IL-5 levels by 65%. mdpi.comnih.gov Furthermore, when administered 30 minutes before or 1 hour after the LPS challenge, 2-Cl-MGV-1 significantly inhibited the increase in serum IL-1β levels by 63%. mdpi.comnih.gov The elevation of serum IL-6 was also suppressed by 60-73% depending on the timing of 2-Cl-MGV-1 administration relative to the LPS injection. mdpi.com Histological analysis of lung tissue from ligand-treated mice revealed decreased leukocyte adherence. nih.gov

Behaviorally, LPS administration induced a depression-like state in mice, characterized by immobility. Pre-treatment with 2-Cl-MGV-1 significantly inhibited this LPS-induced immobility, suggesting a protective effect against the behavioral consequences of systemic inflammation. mdpi.com

Interactive Data Table: Effects of 2-Cl-MGV-1 in LPS-Induced Systemic Inflammation Models

| Model | Key Findings |

|---|---|

| In Vitro: Murine RAW264.7 Macrophages | 70% reduction in LPS-induced nitrite levels. mdpi.comnih.gov |

| 50% reduction in LPS-induced IL-6 release. mdpi.comnih.gov | |

| In Vivo: C57BL/6 Mouse Model | 65% inhibition of LPS-induced serum IL-5 elevation. mdpi.comnih.gov |

| 63% inhibition of LPS-induced serum IL-1β elevation. mdpi.comnih.gov | |

| 60-73% inhibition of LPS-induced serum IL-6 elevation. mdpi.com | |

| Decreased leukocyte adherence in lung tissue. nih.gov | |

| Attenuation of LPS-induced depression-like behavior (immobility). mdpi.com |

Preclinical research findings for the specific TSPO ligand ZBD-2 in systemic inflammation models induced by LPS are not available in the reviewed literature.

Models of Ocular Diseases (e.g., acute retina degeneration)

Preclinical research findings for the specific TSPO ligands ZBD-2 and 2-Cl-MGV-1 in models of ocular diseases, such as acute retina degeneration, are not available in the reviewed literature.

Models of Multiple Sclerosis

Preclinical research findings for the specific TSPO ligands ZBD-2 and 2-Cl-MGV-1 in models of multiple sclerosis are not available in the reviewed literature.

Models of Peripheral Neuropathies

While direct preclinical studies of 2-Cl-MGV-1 in specific peripheral neuropathy models were not identified, its known effects on microglial activation suggest potential relevance. TSPO expression is upregulated in inflammatory peripheral neuropathy, and the ability of 2-Cl-MGV-1 to modulate microglia-mediated inflammation could be therapeutically beneficial in such conditions. nih.gov

Preclinical research findings for the specific TSPO ligand ZBD-2 in models of peripheral neuropathies are not available in the reviewed literature.

Models of Psychiatric Disorders

Anxiety Models

Preclinical research on the TSPO ligand ZBD-2, a derivative of XBD173, has demonstrated its potential anxiolytic effects in animal models. Previous work has shown that ZBD-2 effectively relieves anxiety in these models. The anxiolytic effects of ZBD-2 are believed to be mediated through the activation of TSPO, as these effects can be blocked by the TSPO antagonist, PK11195.

Preclinical research findings for the specific TSPO ligand 2-Cl-MGV-1 in anxiety models are not available in the reviewed literature.

Depression Models

The TSPO ligand ZBD-2 has been evaluated for its antidepressant-like effects in mouse models of postpartum depression (PPD). In a PPD animal model, treatment with ZBD-2 for two weeks was found to alleviate depression-like behaviors. The study observed that TSPO levels were significantly decreased in the basolateral amygdala of the PPD model mice, and ZBD-2 treatment enhanced these levels.

The antidepressant effects of ZBD-2 in the PPD model were blocked by the TSPO antagonist PK11195, indicating that the therapeutic action is mediated through TSPO activation. The underlying mechanisms of ZBD-2's effects are suggested to be related to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, enhancement of 5-HT and BDNF secretion, and normalization of excitatory and inhibitory synaptic protein expression.

Interactive Data Table: Effects of ZBD-2 in a Mouse Model of Postpartum Depression

| Parameter | Observation in PPD Model | Effect of ZBD-2 Treatment |

|---|---|---|

| Behavioral | Increased depression-like behaviors | Alleviation of depression-like behaviors |

| Molecular | Decreased TSPO levels in the basolateral amygdala | Enhanced TSPO levels |

| Mechanistic | - | Effects blocked by TSPO antagonist PK11195 |

| - | Regulation of HPA axis | |

| - | Enhanced 5-HT and BDNF secretion | |

| - | Normalization of synaptic protein expression |

Preclinical research findings for the specific TSPO ligand 2-Cl-MGV-1 in depression models are not available in the reviewed literature.

Models of Endocrine and Metabolic Dysregulation

Preclinical research has utilized various models of endocrine and metabolic dysregulation to investigate the therapeutic potential of ligands targeting the 18 kDa translocator protein (TSPO). These studies explore the role of TSPO in steroidogenesis and metabolic homeostasis, providing insights into how its modulation can impact conditions characterized by hormonal and metabolic imbalances.

Hypogonadism and Androgen Deficiency Models

TSPO ligands have been evaluated for their capacity to restore steroid hormone production in models of reduced androgen synthesis. In preclinical studies using chemically induced hypogonadism, specific TSPO ligands have demonstrated the ability to stimulate testosterone (B1683101) production. For instance, treatment with the TSPO-specific drug ligand FGIN-1-27 for four days resulted in the recovery of intratesticular testosterone production in animals with chemically induced castration nih.govnih.gov. Similar results were observed with the TSPO ligand XBD173, indicating that these compounds may induce testosterone synthesis in hypofunctional Leydig cells independent of luteinizing hormone (LH) nih.govnih.gov.

Furthermore, in a mouse model of sickle cell disease (SCD), which often presents with testosterone deficiency, the TSPO-selective ligand FGIN-1-27 was shown to correct priapism by normalizing testosterone to eugonadal levels frontiersin.org. This restoration of testosterone levels was achieved without depleting intratesticular testosterone frontiersin.org. These findings suggest that pharmacologic stimulation of TSPO can effectively stimulate testosterone production in various models of androgen deficiency frontiersin.org. The ability of distinct TSPO ligands to stimulate steroidogenesis has been observed across multiple model systems, positioning TSPO as a key component in a mitochondrial protein complex that facilitates cholesterol transport for hormone synthesis pnas.org.

Table 1: Effects of TSPO Ligands in Hypogonadism and Androgen Deficiency Models

| Ligand | Preclinical Model | Key Findings |

|---|---|---|

| FGIN-1-27 | Chemically-induced hypogonadism (GnRH antagonist) | Restored intratesticular testosterone production nih.govnih.gov. |

| XBD173 | Chemically-induced hypogonadism | Induced testosterone production in hypofunctional Leydig cells nih.govnih.gov. |

| FGIN-1-27 | Sickle Cell Disease (SCD) mouse model | Corrected priapism by normalizing testosterone levels frontiersin.org. |

Glucose Metabolism and Obesity Models

The role of TSPO has also been investigated in the context of obesity and glucose metabolism. Studies in mouse models of both diet-induced and genetic obesity revealed a significant reduction in TSPO ligand binding sites and gene expression in both white adipose tissue (WAT) and brown adipose tissue (BAT) compared to control animals nih.gov. This suggests a potential link between TSPO dysregulation in adipose tissue and the pathophysiology of obesity nih.gov.

Table 2: Effects of TSPO Ligands in Glucose Metabolism and Obesity Models

| Ligand | Preclinical Model | Key Findings |

|---|---|---|

| PK11195 | Diet-induced and genetic obesity mouse models | TSPO ligand binding sites and gene expression were significantly reduced in adipose tissue of obese mice nih.gov. |

| PK11195 | Obese mice on a high-fat diet | Reduced weight gain and glucose levels; regulated metabolic genes in white adipose tissue nih.govresearchgate.net. |

| PK11195, FGIN-1-27 | Adipocyte models | Suggested to increase adipogenesis and glucose absorption spandidos-publications.com. |

| PK11195 (antagonist) | High-fat diet rodent model | Decreased feeding when administered into the third ventricle nih.gov. |

| Ro5-4864 | Zebrafish larvae | Reduced overall glucose levels researchgate.net. |

Comparative Analysis of this compound Efficacy Across Different Models

The efficacy of TSPO ligands can vary based on temporal factors, the specific chemical structure of the ligand analog, the concentration used, and the species being studied.

Temporal Aspects of Therapeutic Efficacy

The therapeutic effects of TSPO ligands can be observed over different time frames depending on the model and the specific ligand. In models of chemically induced hypogonadism, restorative effects on testosterone production were seen after a treatment period of four days with the TSPO ligand FGIN-1-27 nih.gov. In metabolic studies using zebrafish, the TSPO ligand PK 11195 was shown to reduce glucose levels at multiple time points during a feeding-to-fasting transition period, demonstrating effects over a time course researchgate.net. These examples indicate that the therapeutic impact of TSPO ligand administration can manifest within a relatively short period in preclinical models.

Differential Effects Based on Specific this compound Analogs and Concentrations

Different TSPO ligands exhibit varied biological effects and binding affinities. For instance, a study comparing the novel ligands 2-Cl-MGV-1 and 2,4-Di-Cl-MGV-1 to the classical ligand PK 11195 found that the novel ligands were more potent suppressors of chemokine release from activated microglial cells nih.gov. Similarly, research into PET imaging ligands for glioma showed that the novel probe VUIIS1018A has an exceptional TSPO binding affinity (IC50 = 16.2 pM), which is almost 700-fold higher than the established ligand DPA-714 (IC50 = 10.9 nM) nih.gov.

The effects of TSPO ligands can also be concentration-dependent. A study analyzing the impact of PK11195, XBD-173, and Ro5-4864 on locomotor activity found that the effects were both dose-dependent and ligand-dependent frontiersin.org. For XBD-173, a larger dose was required to observe significant effects on locomotion compared to the other ligands tested frontiersin.org. Furthermore, some studies have noted that while nanomolar concentrations of TSPO ligands exert specific effects, micromolar concentrations can lead to non-specific effects on steroid production and cell viability nih.gov.

Table 3: Comparative Effects of Different TSPO Ligand Analogs

| Ligand Analog | Comparison Ligand | Model/Assay | Differential Finding |

|---|---|---|---|

| VUIIS1018A | DPA-714 | C6 glioma cell competitive binding assay | Exhibited ~700-fold higher TSPO binding affinity nih.gov. |

| 2-Cl-MGV-1 & 2,4-Di-Cl-MGV-1 | PK 11195 | LPS-stimulated BV-2 microglial cells | Showed significantly greater inhibition of chemokine release (CCL2, CCL5, CCL8) nih.gov. |

| XBD-173 | PK11195, Ro5-4864 | Mouse locomotor activity (OFT) | Required a higher dose (5 mg/kg vs. 1 mg/kg) to induce significant behavioral effects frontiersin.org. |

| Pyrrolobenzoxazepines (series 1-10) | [3H]PK 11195 | Rat vs. Human TSPO binding assay | Displaced [3H]PK 11195 at nanomolar concentrations, but showed discrepancies in binding affinity between species nih.gov. |

Species-Specific Considerations in this compound Research (e.g., human vs. rodent TSPO)

Significant differences exist between human and rodent TSPO, which can impact the translatability of preclinical findings. One major difference is the correlation between TSPO expression and inflammation; in rodents, TSPO expression is positively correlated with neuroinflammation, but this relationship is not observed in humans bmbreports.orgukdri.ac.uk. Studies on human brain tissue suggest that an increased TSPO PET signal indicates a higher density of microglia and other inflammatory cells rather than the activation state of microglia, which is the interpretation in rodent models ukdri.ac.uk.

Binding affinities of TSPO ligands can also differ between species. Research on a series of pyrrolobenzoxazepine ligands revealed discrepancies in binding affinity between rat and human TSPO nih.gov. Furthermore, a common single nucleotide polymorphism (SNP) in the human TSPO gene (rs6971) results in an amino acid substitution (Ala147Thr) that alters the binding affinity for specific ligands nih.gov. This polymorphism, which is absent in standard laboratory rodents, can affect individual responses to TSPO ligands and must be considered when developing TSPO-targeted therapeutics nih.gov.

Table 4: Key Differences in Human vs. Rodent TSPO

| Feature | Rodent TSPO | Human TSPO |

|---|---|---|

| Correlation with Neuroinflammation | TSPO expression is positively correlated with microglial activation and inflammation level bmbreports.orgukdri.ac.uk. | TSPO expression is not directly related to inflammation level; increased signal may reflect cell density bmbreports.orgukdri.ac.uk. |

| Ligand Binding Affinity | Shows distinct binding profiles for certain ligands nih.gov. | Binding affinities for some ligands can differ significantly from rodents nih.gov. |

| Genetic Polymorphism (rs6971) | Not present in standard preclinical models. | Common polymorphism (Ala147Thr) exists, which alters ligand binding affinity nih.gov. |

| Binding Partners | Binding partners for ligands can differ. For example, mouse CAR does not bind PK11195 bmbreports.org. | PK11195 has a binding affinity for human CAR bmbreports.org. |

Methodological Approaches in Tspo Ligand 2 Research

Ligand Binding and Interaction Studies

Investigating how TSPO ligands interact with the protein is fundamental to understanding their efficacy and guiding the design of new compounds. This involves various binding assays and sophisticated computational techniques.

Receptor Binding Assays

Receptor binding assays are crucial for quantifying the affinity of TSPO ligands for the protein. These assays typically involve competition studies where a known radioligand, such as [³H]PK11195, is used to bind to TSPO. The ability of a new ligand to displace this radioligand is measured, allowing for the determination of its binding affinity, often expressed as an inhibition constant (Ki) or IC50 value researchgate.netnih.govresearchgate.netsnmjournals.orgnih.gov.

Radioligand Binding Assays: These are standard in vitro methods where a radiolabeled TSPO ligand is incubated with TSPO-expressing membranes. The competition of unlabeled ligands for the binding sites is then assessed. For example, studies have used [³H]PK11195 to determine the binding affinities of various TSPO ligands, with Ki values often reported in the nanomolar or subnanomolar range researchgate.netnih.govresearchgate.netnih.gov. Some studies also employ tryptophan fluorescence quenching assays to monitor ligand binding by measuring changes in tryptophan fluorescence upon ligand addition to purified TSPO researchgate.net.

Data Table: Representative TSPO Ligand Binding Affinities

| Ligand Name | Binding Assay Type | Affinity (Ki or IC50) | Reference |

| PK11195 | Radioligand Competition | 0.602-3.60 nM | researchgate.net |

| Ro5-4864 | Radioligand Competition | 4.1 nM (IC50) | researchgate.netsnmjournals.org |

| DPA-714 | Radioligand Competition | 10.9 nM | nih.gov |

| VUIIS1009A | Radioligand Competition | 14.4 pM (IC50) | nih.gov |